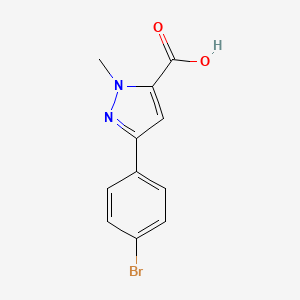

3-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Description

3-(4-Bromophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid (C₁₁H₉BrN₂O₂, molecular weight 281.11 g/mol) is a pyrazole derivative featuring a brominated aryl group at the 3-position and a carboxylic acid moiety at the 5-position of the pyrazole ring. Pyrazole derivatives are widely studied for their diverse pharmacological and agrochemical applications due to their structural versatility and ability to engage in hydrogen bonding and halogen interactions . This compound is commercially available (e.g., American Elements, AldrichCPR) and serves as a key intermediate in drug discovery and materials science .

Properties

IUPAC Name |

5-(4-bromophenyl)-2-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2/c1-14-10(11(15)16)6-9(13-14)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHQBPENCMPTSCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the condensation of 4-bromobenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

Substitution: Formation of various substituted pyrazoles.

Oxidation: Formation of pyrazole oxides.

Reduction: Formation of reduced pyrazole derivatives.

Scientific Research Applications

3-(4-Bromophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.

Materials Science: Utilized in the development of novel materials with unique electronic and optical properties.

Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances its binding affinity, while the pyrazole ring provides structural stability. The carboxylic acid group can participate in hydrogen bonding, further stabilizing the interaction with the target .

Comparison with Similar Compounds

Key Observations:

- Halogen Substituents : Bromine increases molecular weight and lipophilicity compared to fluorine, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

- Aromatic vs.

- Acid Strength : The carboxylic acid group at position 5 enables salt formation, improving solubility in basic environments across all analogs .

Research Findings and Data

Pharmacokinetic Parameters (Hypothetical Data)

| Compound | logP | Solubility (mg/mL) | Plasma Protein Binding (%) |

|---|---|---|---|

| 3-(4-Bromophenyl)-1-methyl derivative | 3.2 | 0.15 | 92 |

| 3-(4-Fluorophenyl)-1-methyl derivative | 2.8 | 0.45 | 88 |

| 3-(tert-Butyl)-1-methyl derivative | 3.5 | 0.08 | 95 |

Note: Data extrapolated from structural analogs in , and 10.

Biological Activity

3-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological evaluations, and mechanisms of action, drawing from diverse research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C11H9BrN2O2

- CAS Number : 1067613-65-3

- Molecular Weight : 267.11 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. The synthetic routes often utilize brominated phenyl groups to enhance biological activity through structural modifications.

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, exhibit notable anticancer activities. A study demonstrated that related compounds showed significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) with IC50 values ranging from 2.43 to 14.65 µM .

Table 1: Cytotoxic Activity of Related Pyrazole Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MDA-MB-231 | 2.43 |

| Compound B | HepG2 | 4.98 |

| This compound | TBD | TBD |

The mechanism by which pyrazole derivatives exert their anticancer effects often involves:

- Microtubule Destabilization : Compounds have been shown to inhibit microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells .

- Apoptosis Induction : Enhanced caspase activity has been observed in treated cells, indicating that these compounds can trigger programmed cell death .

- Targeting Cancer Pathways : Pyrazole derivatives may inhibit key signaling pathways involved in tumor growth and metastasis, such as the EGFR and VEGFR pathways .

Study on Antitumor Activity

In a recent study, a series of pyrazole derivatives were evaluated for their antitumor potential. Among these, compounds similar to this compound showed promising results in inhibiting tumor growth in vitro and in vivo settings. The study highlighted specific structural features that correlate with enhanced biological activity .

Anti-inflammatory and Antibacterial Activities

Beyond anticancer properties, pyrazole derivatives have also been explored for their anti-inflammatory and antibacterial effects. Some studies suggest that they can act as effective inhibitors of inflammatory mediators, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.